molecular formula C20H14N4 B12515611 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine

5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine

Cat. No.: B12515611
M. Wt: 310.4 g/mol
InChI Key: KIBPMPGSONNOAN-UHFFFAOYSA-N
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Description

5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic compound with the molecular formula C20H14N4. It is characterized by a pyrimidine core substituted with a phenyl ring that is further substituted with two pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine typically involves the condensation of appropriate pyridine and phenyl derivatives with a pyrimidine precursor. One common method involves the reaction of 3,5-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst to form the intermediate 3,5-di(pyridin-3-yl)phenyl. This intermediate is then reacted with a pyrimidine derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The compound’s ability to interact with DNA and RNA also contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Di(pyridin-3-yl)phenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

5-(3,5-dipyridin-3-ylphenyl)pyrimidine

InChI

InChI=1S/C20H14N4/c1-3-15(10-21-5-1)17-7-18(16-4-2-6-22-11-16)9-19(8-17)20-12-23-14-24-13-20/h1-14H

InChI Key

KIBPMPGSONNOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CN=C3)C4=CN=CC=C4

Origin of Product

United States

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